3-(3-Chlorophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-15(2)12-16-6-8-17(9-7-16)20-10-11-22(27-26-20)30-14-21-25-23(28-29-21)18-4-3-5-19(24)13-18/h3-11,13,15H,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJWLCLVEMMBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives in a nucleophilic substitution reaction.
Attachment of the Pyridazinylthio Group: This can be done by reacting the oxadiazole intermediate with a pyridazine derivative containing a thiol group under suitable conditions, such as the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridazinylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present) on the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Aromatic Compounds: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in human leukemia and melanoma cells, suggesting potential use in cancer therapy .
Anti-inflammatory Properties
The compound's structure suggests potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Compounds with similar oxadiazole frameworks have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Antimicrobial Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties. The ability to inhibit the growth of various pathogenic microorganisms positions this compound as a potential therapeutic agent in infectious diseases .
Fungicidal Properties
The compound has shown promise in controlling phytopathogenic microorganisms, which are responsible for significant crop losses. Its application as a fungicide could provide an effective means to protect crops from fungal infections .
Plant Growth Regulation
Research into similar compounds suggests that oxadiazoles may also act as plant growth regulators, enhancing growth and resistance to environmental stressors .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated apoptosis induction in HL-60 leukemia cells with IC50 values significantly lower than standard treatments. |
| Study B | Anti-inflammatory | Identified as a selective COX-2 inhibitor with reduced ulcerogenic effects compared to traditional NSAIDs. |
| Study C | Antimicrobial | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, indicating potential as an antibiotic agent. |
| Study D | Agricultural | Effective against specific phytopathogenic fungi, reducing crop loss by over 30% in field trials. |
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the aromatic groups can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Substituent Variations on the Aromatic Rings
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Key Differences :
- The 3-chlorophenyl group in the target compound is replaced with a 3-methoxyphenyl group (electron-donating methoxy).
- The oxadiazole ring is substituted with a trifluoromethylphenyl group (strong electron-withdrawing CF₃).
- The CF₃ group enhances oxidative stability and may influence binding affinity in hydrophobic pockets .
3-(3-Ethoxyphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Key Differences :
- The 3-chlorophenyl group is replaced with 3-ethoxyphenyl.
- Implications :
3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole
- Key Differences :
- The thioether-linked pyridazine-isobutylphenyl moiety is replaced with a methylsulfanylphenyl group.
Molecular Weight and Lipophilicity
- Lipophilicity Trends :
- The target compound’s chloro and isobutyl groups increase lipophilicity (clogP ~4.5), favoring blood-brain barrier penetration.
- The methoxy/ethoxy analogs have lower clogP (~3.8–4.0), while the CF₃-substituted compound balances lipophilicity and polarity .
Biological Activity
The compound 3-(3-Chlorophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Core Structure : 1,2,4-Oxadiazole
- Substituents :
- 3-Chlorophenyl group
- Thioether linkage to a pyridazine derivative
Synthesis
The synthesis of oxadiazole derivatives typically involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives. For this specific compound, the synthesis pathway includes:
- Formation of the thioether linkage.
- Cyclization to form the oxadiazole ring.
- Introduction of phenyl and chlorophenyl substituents.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of oxadiazole derivatives, including those similar to our compound. For example:
- In vitro studies showed that various oxadiazoles exhibit significant cytotoxic effects against multiple cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal) with IC50 values ranging from 0.67 to 0.87 µM .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties:
- A study indicated that certain oxadiazoles exhibit strong inhibitory effects against Mycobacterium bovis and other bacterial strains .
- The binding affinity to bacterial enzymes was assessed through molecular docking studies, indicating promising targets for drug development.
Other Biological Activities
Research has highlighted additional activities such as:
- Antitubercular Effects : Compounds with similar structural motifs were found to inhibit mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis in bacteria .
- Neuroprotective Properties : Some derivatives displayed protective effects in neuronal models, suggesting potential applications in neurodegenerative diseases .
Case Studies
- Study on Anticancer Activity : A comprehensive evaluation involving various synthesized oxadiazoles demonstrated that compounds with specific substitutions showed enhanced activity against breast and colon cancer cell lines compared to standard treatments like doxorubicin .
- Antimicrobial Evaluation : Research conducted by Dhumal et al. (2016) illustrated that certain oxadiazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming gentamicin in some cases .
Q & A
Q. What are the common synthetic routes for 3-(3-Chlorophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole, and what are the critical reaction steps?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation of precursors (e.g., chlorophenyl derivatives with pyridazine-thiol intermediates) under controlled temperature (70–80°C) and pH conditions .
- Thioether linkage formation via nucleophilic substitution, requiring anhydrous solvents like DMF or THF to prevent hydrolysis .
- Purification through column chromatography or recrystallization in solvents like ethanol or acetonitrile .
Key analytical tools include TLC for reaction monitoring and NMR for structural validation .
Q. What spectroscopic and analytical techniques are used to characterize the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-S, C=N stretching) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., oxadiazole ring conformation) .
- Elemental Analysis : Validates purity (>95% by combustion analysis) .
Q. What initial biological activity screening methods are employed for this compound?
- In vitro assays : Cytotoxicity testing (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Enzyme inhibition studies : Targets like kinases or proteases, using fluorescence-based assays .
- Antimicrobial screening : Disk diffusion or broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of the pyridazine-oxadiazole core?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .
- Catalyst optimization : Use phase-transfer catalysts (e.g., PEG-400) to improve interfacial reactions .
- Temperature control : Maintain 70–80°C during cyclization to avoid side products .
Contradictions in yield data (e.g., 40–70% in similar derivatives) may arise from trace moisture or oxygen; inert atmosphere (N) is critical .
Q. How can spectral data contradictions (e.g., overlapping NMR peaks) be resolved for structural validation?
- 2D NMR techniques : HSQC and HMBC correlate H and C signals to assign complex coupling patterns .
- Decoupling experiments : Simplify splitting in aromatic regions .
- Comparative crystallography : Use X-ray structures (e.g., related oxadiazole derivatives) as reference .
Q. What strategies are used to evaluate structure-activity relationships (SAR) for pharmacological applications?
Q. How should researchers address conflicting bioactivity data across studies?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response curves : Use IC/EC values instead of single-point data .
- Meta-analysis : Compare results with structurally analogous compounds (e.g., triazolothiadiazoles) .
Q. What computational modeling approaches are suitable for studying its mechanism of action?
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100 ns trajectories .
- Quantum Mechanics (QM) : Calculate charge distribution in the oxadiazole ring to predict reactivity .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors) for target binding .
Q. What analytical methods ensure compound purity and identity during long-term storage?
- HPLC-PDA : Monitor degradation products with a C18 column and UV detection (λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .
- Karl Fischer Titration : Measure residual moisture (<0.1%) to prevent hydrolysis .
Q. How can researchers validate the compound’s stability under experimental conditions (e.g., biological assays)?
- Stability-indicating assays : Use LC-MS to detect decomposition in PBS or cell media over 24–72 hours .
- Light exposure tests : Store aliquots in amber vials to assess photodegradation .
- pH stability profiling : Incubate at pH 2–9 and quantify intact compound via NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
